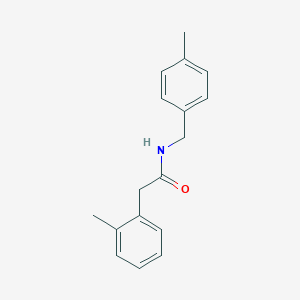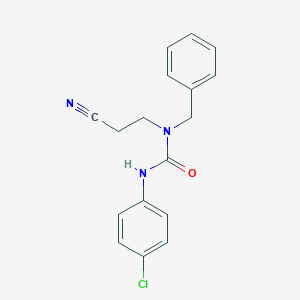![molecular formula C16H17ClN2O3S B240503 3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide](/img/structure/B240503.png)
3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide, also known as BCSAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug design and development. BCSAP belongs to the class of sulfonamide compounds, which have been widely used as antimicrobial agents and enzyme inhibitors. In
Applications De Recherche Scientifique
3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide has been studied for its potential applications in drug design and development, particularly as an inhibitor of enzymes involved in cancer and inflammatory diseases. 3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many solid tumors and contributes to tumor growth and metastasis. 3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide has also been shown to inhibit the activity of 5-lipoxygenase, an enzyme involved in the production of leukotrienes that contribute to inflammation and asthma. These findings suggest that 3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide may have potential as a therapeutic agent for cancer and inflammatory diseases.
Mécanisme D'action
The mechanism of action of 3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide as an enzyme inhibitor involves binding to the active site of the target enzyme and preventing its activity. 3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide is thought to form hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site, thereby blocking the substrate from binding and inhibiting the enzyme activity. The specificity of 3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide for certain enzymes is determined by the structure and chemical properties of the target enzyme and the binding affinity of 3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide depend on the target enzyme and the biological system in which it is studied. Inhibition of carbonic anhydrase IX by 3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide has been shown to reduce tumor growth and metastasis in preclinical models of cancer. Inhibition of 5-lipoxygenase by 3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide has been shown to reduce inflammation and airway hyperresponsiveness in animal models of asthma. These findings suggest that 3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide may have potential as a therapeutic agent for cancer and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide in lab experiments include its specificity for certain enzymes, its potential as a therapeutic agent for cancer and inflammatory diseases, and its relatively simple synthesis method. The limitations of using 3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide in lab experiments include its low solubility in water, its potential toxicity to cells and organisms, and the need for further optimization of reaction conditions and purification methods.
Orientations Futures
For research on 3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide include the optimization of synthesis methods and purification methods to improve yield and purity, the exploration of its potential as a therapeutic agent for cancer and inflammatory diseases in clinical trials, and the identification of new target enzymes for inhibition by 3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide. Additionally, the development of new analogs and derivatives of 3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide may lead to improved potency, specificity, and pharmacokinetic properties for use in drug design and development.
In conclusion, 3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide is a sulfonamide compound with potential applications in drug design and development as an inhibitor of enzymes involved in cancer and inflammatory diseases. Its mechanism of action involves binding to the active site of target enzymes and preventing their activity. 3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide has been shown to have biochemical and physiological effects in preclinical models of cancer and inflammatory diseases. Further research is needed to optimize synthesis methods and purification methods, explore its potential as a therapeutic agent in clinical trials, and identify new target enzymes for inhibition.
Méthodes De Synthèse
The synthesis of 3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide can be achieved through a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with benzylamine, followed by the reaction of the resulting intermediate with 3-chloropropionyl chloride. The final product is obtained through purification and crystallization steps. The purity and yield of 3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide can be improved through optimization of reaction conditions and purification methods.
Propriétés
Nom du produit |
3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide |
|---|---|
Formule moléculaire |
C16H17ClN2O3S |
Poids moléculaire |
352.8 g/mol |
Nom IUPAC |
3-[benzyl-(4-chlorophenyl)sulfonylamino]propanamide |
InChI |
InChI=1S/C16H17ClN2O3S/c17-14-6-8-15(9-7-14)23(21,22)19(11-10-16(18)20)12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H2,18,20) |
Clé InChI |
KGGKAALKGGYYHY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CCC(=O)N)S(=O)(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
C1=CC=C(C=C1)CN(CCC(=O)N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-3-phenylpropanamide](/img/structure/B240429.png)
![4-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B240430.png)
![N-[3-(acetylamino)-2-methylphenyl]propanamide](/img/structure/B240432.png)
![4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B240447.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide](/img/structure/B240448.png)

![3-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240461.png)

![3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide](/img/structure/B240483.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-fluorobenzamide](/img/structure/B240485.png)
![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide](/img/structure/B240492.png)
![5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B240494.png)
![4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide](/img/structure/B240499.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-ethoxybenzamide](/img/structure/B240522.png)